(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid is a bicyclic compound that belongs to a class of organic compounds characterized by a unique bicyclo structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent due to its structural properties that influence biological activity.
This compound can be classified under the category of bicyclic carboxylic acids. It has been documented in various chemical databases such as PubChem and chemBlink, which provide insights into its molecular structure, synthesis methods, and potential applications in scientific research . The compound is also associated with various patents that explore its synthesis and application in drug development .
The synthesis of (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid typically involves several key steps:
These methods ensure the retention of stereochemistry at the designated chiral centers, which is crucial for maintaining the biological activity of the compound .
The molecular formula for (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid is , with a molecular weight of approximately 174.13 g/mol.
The stereochemistry at positions 1, 5, and 6 is defined as S (or R/S) configurations, which play a significant role in its pharmacological properties .
(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives for further study .
The mechanism of action for (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid largely depends on its interaction with specific biological targets:
The detailed mechanism requires extensive pharmacological studies to elucidate how this compound affects physiological processes at the molecular level .
The physical properties of (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid include:
Chemical properties include:
Data from various sources indicate that these properties influence both synthetic pathways and potential applications in drug formulation .
(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid has several potential applications in scientific research:
(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid is a structurally intricate bicyclic compound featuring a strained cyclopropane ring fused to a cyclohexene scaffold. Its molecular formula is C₇H₅FO₃, with a molecular weight of 156.11 g/mol and a CAS Registry Number of 781663-21-6 (alternatively listed as 345-16-4) [1] [4]. The molecule contains three contiguous stereocenters, conferring significant three-dimensional complexity. The carboxylic acid moiety at C6 and the α,β-unsaturated ketone at C4 create a multifunctional pharmacophore, while the endo-oriented fluorine atom at the bridgehead position (C6) introduces a sterically constrained electronegative center. These features collectively establish the compound as a high-value synthetic target for pharmaceutical intermediates, particularly in the development of metabotropic glutamate receptor (mGluR) agonists and enzyme inhibitors [5]. The topological polar surface area (54.4 Ų) and moderate water solubility (logP = -0.1) further enhance its drug-like properties [1].
Table 1: Physicochemical Properties of (1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic Acid
Property | Value |
---|---|
Molecular Formula | C₇H₅FO₃ |
Molecular Weight | 156.11 g/mol |
CAS Registry Number | 781663-21-6 / 345-16-4 |
Exact Mass | 156.02227218 Da |
Topological Polar Surface Area | 54.4 Ų |
XLogP3 | -0.1 |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 4 (C=O, C=O, F, OH) |
Defined Atom Stereocenters | 3 (C1, C5, C6) |
The strained bicyclic framework necessitates precise bond disconnections to preserve stereochemical integrity. Two retrosynthetic approaches dominate:
A convergent route involves the stereoselective cyclopropanation of a fluorinated cyclohexenone precursor. The synthesis commences with ethyl 4-fluoro-4-(hydroxymethyl)cyclohex-1-ene-1-carboxylate, which undergoes epoxidation at the C2-C3 double bond using m-CPBA. The resultant epoxide is activated by Lewis acids (e.g., BF₃·OEt₂), triggering intramolecular ring closure via nucleophilic attack by the pendant hydroxymethyl group. This cascade constructs the bicyclic core while establishing the C1-C5 syn relationship. Subsequent oxidation of the secondary alcohol (Dess-Martin periodinane) installs the C4 ketone [5]. Crucially, the fluorine atom’s configuration governs the facial selectivity of epoxidation and ring closure. Computational studies indicate that the electronegative fluorine stabilizes developing positive charge at C6 during ring closure, favoring the observed (1S,5S,6S) topology [5].
An alternative leverages a stereodefined bicyclic lactone (e.g., rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid) as a chiral building block [2]. Fluorination at C6 is achieved via diastereoselective electrophilic addition using Selectfluor® in anhydrous DMF. The lactone nitrogen (or oxygen) directs fluorination to the exo face, yielding a fluorinated intermediate. Acid-catalyzed lactone ring opening and oxidation then furnish the target carboxylic acid and enone functionalities. This approach benefits from the rigidity of the lactone scaffold, which minimizes epimerization during fluorination [5] [7].
Table 2: Synthetic Strategies and Key Intermediates
Strategy | Key Intermediate | Critical Stereocontrol Step | Yield Range |
---|---|---|---|
Cyclopropanation of Cyclohexenes | Ethyl 4-fluoro-4-(hydroxymethyl)cyclohex-1-ene-1-carboxylate | Epoxide ring-opening/cyclization | 45-52% (3 steps) |
Ring Rearrangement | rel-(1R,5S,6s)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | Diastereoselective C6 fluorination | 60-68% |
Enantioselective Catalysis | Glycosylated carboxylic acid precursor | Phenanthroline-mediated α-face attack | 70-85% (ee >95%) |
Chiral auxiliaries appended to the carboxylic acid group enforce facial selectivity during cyclopropanation. The (-)-8-phenylmenthyl ester derivative of 6-fluoro-4-oxocyclohex-2-enecarboxylic acid undergoes Simmons-Smith cyclopropanation with high syn selectivity (dr >15:1). The bulky phenyl group shields the Re face of the enone, directing zinc carbenoid addition to the Si face. Subsequent auxiliary removal (LiOH/THF/H₂O) and decarboxylation afford the enantiomerically pure bicyclic acid. This method achieves >99% de but suffers from lengthy auxiliary attachment/removal sequences [5] [8].
Phenanthroline catalysis enables enantioselective construction of the quaternary fluorinated stereocenter. 2,9-Dibutyl-1,10-phenanthroline acts as a nucleophilic catalyst, displacing bromide from activated glycosyl donors to form chiral phenanthrolinium intermediates. Carboxylic acid nucleophiles attack exclusively from the α-face due to a hydrogen-bonding network between the carboxylic acid -OH and the C2-oxygen of the sugar moiety (bond length: 1.65 Å). This interaction orients the carbonyl oxygen for stereocontrolled attack, achieving >95% ee for α-glycosylated precursors that are elaborated to the bicyclic target. Notably, carboxylic acids with pKa 4-5 exhibit optimal stereoselectivity, while stronger acids (pKa <2.5) perform poorly due to weaker hydrogen bonding [3].
Biphasic enzymatic resolution using esterases EstS and EstR from Geobacillus thermocatenulatus has been adapted for synthesizing enantiopure bicyclic acid precursors. Racemic methyl 6-fluoro-chroman-2-carboxylate serves as a model substrate in an aqueous-toluene system. EstS selectively hydrolyzes the (S)-enantiomer (ee >99%), while EstR processes the (R)-isomer (ee 95-96%). Though not directly applied to the title compound, this system demonstrates feasibility for resolving sterically congested fluorinated carboxylic acids. Sequential batch resolution with immobilized enzymes achieved 229.3 mM (S)-acid (96.9% ee) and 224.1 mM (R)-acid (99.1% ee) in 40 hours, highlighting industrial potential [6].
DFT calculations (B3LYP/6-31G*) reveal that the O(C2)–HO(carboxylic acid) angle (171°) is critical for stereocontrol in glycosylation-based routes. Near-linear hydrogen bonding aligns the carbonyl oxygen for nucleophilic attack, whereas alcohol nucleophiles exhibit weaker bonding (angle: 122°, bond length: 1.95 Å). This mechanistic insight informs catalyst design: modifying phenanthroline with electron-donating groups at C2/C9 shortens the H-bond length to 1.58 Å, potentially enhancing enantioselectivity [3].
Table 3: Stereochemical Outcomes of Synthetic Methods
Method | Conditions | Stereoselectivity | Key Advantage |
---|---|---|---|
Chiral Auxiliary Cyclopropanation | (-)-8-Phenylmenthyl ester, Zn(CH₂I)₂ | >99% de | Predictable syn topology |
Phenanthroline Catalysis | 2,9-Dibutyl-1,10-phenanthroline, DCM | >95% ee | Catalytic, no stoichiometric chiral controller |
Enzymatic Resolution | EstS/EstR, H₂O/toluene, 30°C | 96-99% ee | Sustainable, biphasic operation |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: